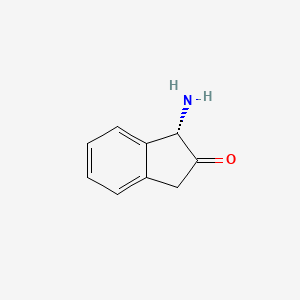

(S)-1-Amino-1H-inden-2(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-amino-1,3-dihydroinden-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,9H,5,10H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRDTOBZDXBRAC-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(C1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC=CC=C2[C@@H](C1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for S 1 Amino 1h Inden 2 3h One and Its Enantiomers

Historical Development and Evolution of Indenone Core Synthesis Methodologies

The synthesis of the 1-indanone (B140024) core, a key structural motif in numerous biologically active compounds and natural products, has been a subject of intensive research for over a century. beilstein-journals.org The earliest methods for constructing this bicyclic ketone date back to the 1920s and have since undergone significant evolution, driven by the need for greater efficiency, milder reaction conditions, and broader substrate scope. beilstein-journals.orgresearchgate.net

One of the most classical and enduring strategies for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. mdpi.com This method involves the cyclization of the substrate in the presence of a strong acid catalyst. Initially, harsh reagents such as sulfuric acid were employed, often requiring high temperatures and resulting in modest yields. beilstein-journals.org Over the years, a variety of more efficient catalysts have been introduced, including polyphosphoric acid (PPA), Eaton's reagent (P₂O₅/MeSO₃H), and various Lewis acids like aluminum chloride (AlCl₃). beilstein-journals.org The direct dehydrative cyclization of 3-arylpropionic acids is considered more environmentally benign as it produces water as the only byproduct, in contrast to the two-step process via acid chlorides which generates toxic and corrosive waste. mdpi.com

In recent decades, the quest for greener and more efficient synthetic protocols has led to the exploration of non-conventional energy sources. Microwave irradiation and high-intensity ultrasound have been successfully applied to the intramolecular Friedel-Crafts acylation, often leading to significantly reduced reaction times and improved yields. mdpi.com For instance, the microwave-assisted cyclization of 3-(4-methoxyphenyl)propionic acid in the presence of triflic acid resulted in complete conversion to the corresponding 1-indanone in just 30 minutes at 110 °C. mdpi.com

Beyond the Friedel-Crafts reaction, other methodologies have been developed for the synthesis of the 1-indanone core. The Nazarov cyclization, a 4π-electrocyclization of divinyl ketones, has been utilized to prepare polysubstituted 1-indanones. beilstein-journals.orgnih.gov Transition-metal-catalyzed reactions have also emerged as powerful tools for constructing the indenone skeleton. rsc.orgrawdatalibrary.net For example, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides provides a direct route to 1-indanones. organic-chemistry.org These modern methods offer greater control over the substitution pattern of the final product and often proceed under milder conditions than the classical approaches. rsc.org

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of 3-(4-methoxyphenyl)propionic acid

| Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| PPA | 100 | 30 min | 95 | mdpi.com |

| TfOH (3 eq.) | 80 (MW) | 60 min | >98 | mdpi.com |

| TfOH (3 eq.) | 110 (MW) | 30 min | >98 | mdpi.com |

| TfOH (10 eq.) | 40 (US) | 60 min | >98 | mdpi.com |

Enantioselective Synthesis Approaches for Chiral Aminoindenones

The development of enantioselective methods for the synthesis of chiral aminoindenones, such as (S)-1-Amino-1H-inden-2(3H)-one, is of paramount importance due to the prevalence of this structural motif in pharmacologically active molecules. The stereochemistry at the C1 position often plays a crucial role in the biological activity of these compounds. Consequently, a variety of strategies have been devised to control the absolute configuration of the newly formed stereocenter.

Asymmetric Catalysis for Chiral Induction (e.g., Organocatalysis, Transition Metal-Catalyzed Reactions, Brønsted Acid Catalysis)

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product, represents a highly efficient and atom-economical approach to chiral synthesis. wikipedia.org In the context of aminoindenone synthesis, several catalytic systems have been successfully employed.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While direct applications to this compound are not extensively documented in the provided search results, the principles of organocatalysis are relevant. For instance, chiral primary amines can catalyze asymmetric aldol (B89426) and Mannich reactions, which could be adapted to construct the aminoindenone framework.

Transition metal-catalyzed reactions offer a versatile platform for the enantioselective synthesis of chiral amines and ketones. nih.govresearchgate.net Chiral transition metal complexes, often featuring chiral ligands, can effectively control the stereochemical outcome of a reaction. nih.govamanote.com For example, palladium-catalyzed asymmetric arylation of α-keto imines has been developed for the synthesis of chiral α-amino ketones. nih.gov This methodology could potentially be applied to precursors of aminoindenones. Similarly, chiral zinc/diamine complexes have been shown to be effective catalysts for the enantioselective hydrosilylation of imines, providing access to chiral amines. researchgate.net

Brønsted acid catalysis has proven to be particularly effective for the enantioselective synthesis of 1-aminoindene derivatives. rsc.org Chiral phosphoric acids, derived from BINOL, have been utilized to catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines, affording 1-aminoindenes in good yields and high enantioselectivities. rsc.org These catalysts function by protonating the imine, leading to a chiral ion pair that directs the subsequent cyclization. nih.gov More recently, chiral N-triflyl thiophosphoramides have been developed as highly effective Brønsted acid catalysts for asymmetric protonation reactions, demonstrating remarkable catalytic efficiency with catalyst loadings as low as 0.05 mol %. nih.gov The aza-Piancatelli rearrangement, which can be catalyzed by chiral Brønsted acids based on pentacarboxycyclopentadiene (PCCP), provides a rapid route to chiral 4-amino-2-cyclopentenone building blocks, which are structurally related to aminoindenones. beilstein-journals.org

Table 2: Examples of Asymmetric Catalysis for Chiral Amine and Ketone Synthesis

| Catalytic System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Iminium Ion Cyclization | 1-Aminoindenes | Up to 96% | rsc.org |

| Chiral Pd(II) Complex | Asymmetric Arylation | α-Amino Ketones | Up to 99% | nih.gov |

| Chiral Zn/Diamine Complex | Hydrosilylation of Imines | Chiral Amines | Up to 98% | researchgate.net |

| Chiral PCCP Brønsted Acid | aza-Piancatelli Rearrangement | 4-Amino-2-cyclopentenones | Up to 95% | beilstein-journals.org |

Chiral Auxiliary-Mediated Synthesis of Enantiopure Intermediates and Target Compound

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. nih.govwikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org

A variety of chiral auxiliaries have been developed and applied to the synthesis of biologically active compounds, including those derived from amino acids, terpenes, and amino alcohols. nih.gov Evans' oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of aldol reactions, alkylations, and Diels-Alder reactions.

In the context of aminoindenone synthesis, a notable example is the use of a chiral auxiliary derived from cis-1-amino-2-hydroxyindan. nih.gov This amino alcohol can be converted into a conformationally rigid oxazolidinone, which can then be acylated and subjected to a diastereoselective aldol reaction with an aldehyde. The boron enolates derived from this system have been shown to react with various aldehydes to afford aldol products with high enantioselectivity. nih.gov The resulting adduct can then be further manipulated and the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product. nih.gov This approach allows for the construction of two contiguous stereocenters with excellent control. nih.gov

Another class of chiral auxiliaries that have found broad application are the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) auxiliaries. These are typically used to form chiral hydrazones with aldehydes or ketones, which can then undergo diastereoselective alkylation or other C-C bond-forming reactions.

Diastereoselective Synthesis and Stereochemical Control Strategies

In addition to controlling the absolute stereochemistry at a single chiral center, many synthetic strategies for complex molecules require the control of relative stereochemistry between multiple stereocenters. Diastereoselective synthesis aims to produce one diastereomer of a product in preference to others.

In the context of aminoindenone derivatives, diastereoselectivity is often addressed in reactions that form multiple stereocenters simultaneously. For example, the aldol reaction using the chiral oxazolidinone auxiliary derived from cis-1-amino-2-hydroxyindan not only controls the absolute stereochemistry but also the relative stereochemistry of the newly formed hydroxyl and methyl groups. nih.gov The rigid bicyclic structure of the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective reaction. nih.gov

Transition metal-catalyzed reactions can also be designed to be highly diastereoselective. researchgate.net The choice of catalyst, ligand, and reaction conditions can all influence the diastereomeric outcome of a reaction. For instance, in the synthesis of γ-amino ketones via umpolung reactions of imines, a cinchona alkaloid-derived phase-transfer catalyst was developed to achieve high diastereoselectivity and enantioselectivity. nih.gov

Stereochemical control can also be achieved through substrate control, where the existing stereochemistry in the starting material dictates the stereochemistry of the newly formed centers. This is a common strategy in chiral pool synthesis, where a readily available chiral molecule is used as the starting point for a synthesis. wikipedia.org

Novel Synthetic Pathways to Access Aminoindanone Derivatives (e.g., Annulation Reactions, Multicomponent Reactions)

The development of novel synthetic pathways to access aminoindanone derivatives is driven by the need for increased efficiency, diversity, and access to complex molecular architectures. Annulation reactions and multicomponent reactions are two powerful strategies that have been employed to achieve these goals.

Annulation reactions are ring-forming reactions that are widely used in the synthesis of cyclic and polycyclic compounds. scispace.comwikipedia.org Several types of annulation reactions have been applied to the synthesis of indenone and related structures. The Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, is a classic method for forming six-membered rings and has been instrumental in the synthesis of steroids and other natural products. wikipedia.org

More recently, other annulation strategies have been developed. For example, [4+1] annulation of (trialkylsilyl)arylketenes with (trimethylsilyl)diazomethane provides a route to 2-indanone (B58226) derivatives. nih.gov Formal [3+2]-cycloaddition reactions have also been utilized, such as the palladium-mediated reaction between ortho-halobenzaldehydes and diarylpropynones to give indenones. nih.gov These methods allow for the rapid construction of the indenone core from readily available starting materials.

Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. rug.nlnih.govorganic-chemistry.org MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of molecular diversity. nih.govmdpi.com

Several named MCRs, such as the Ugi and Passerini reactions, are based on the reactivity of isocyanides. nih.govmdpi.com These reactions have been widely used in the synthesis of peptidomimetics and other biologically active compounds. The Ugi four-component reaction (U-4CR), for example, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov By careful design of the starting materials, MCRs can be used to construct complex heterocyclic and carbocyclic scaffolds. While direct applications to the synthesis of this compound are not explicitly detailed in the search results, the principles of MCRs offer a promising avenue for the development of novel and efficient synthetic routes to this class of compounds.

Regioselective and Stereoselective Functionalization of the Aminoindanone Skeleton

The rigid bicyclic framework of this compound, featuring a chiral amine at the C1 position, provides a valuable scaffold for the development of complex molecular architectures. Strategic functionalization of this skeleton, with control over both regioselectivity (where the new group attaches) and stereoselectivity (the 3D orientation of the new group), is crucial for synthesizing a diverse range of derivatives with potential applications in medicinal chemistry and materials science. Research in this area focuses on leveraging the inherent chirality and reactivity of the aminoindanone core to direct the formation of new stereocenters.

A key strategy for the functionalization of the aminoindanone skeleton involves the generation of an enolate at the C3 position, followed by reaction with various electrophiles. To achieve this, the amino group is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions. The stereochemical outcome of these reactions is often influenced by the existing stereocenter at C1, leading to diastereoselective transformations.

One notable approach involves the diastereoselective alkylation of the N-Boc protected this compound. By treating the N-protected starting material with a strong base, such as lithium diisopropylamide (LDA), an enolate is formed, which can then react with an alkyl halide. The bulky protecting group and the inherent chirality of the molecule guide the incoming electrophile to a specific face of the enolate, resulting in the preferential formation of one diastereomer.

For instance, the alkylation of N-Boc-(S)-1-amino-1H-inden-2(3H)-one with various alkyl halides has been shown to proceed with high diastereoselectivity. The reaction conditions, including the choice of base, solvent, and temperature, play a critical role in maximizing the diastereomeric excess (d.e.).

Below is a table summarizing representative results for the diastereoselective alkylation of N-Boc-(S)-1-amino-1H-inden-2(3H)-one.

| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e. %) |

|---|---|---|---|---|---|

| Methyl Iodide | LDA | THF | -78 | 85 | 92 |

| Ethyl Iodide | LDA | THF | -78 | 82 | 95 |

| Benzyl Bromide | LDA | THF | -78 | 78 | >98 |

| Allyl Bromide | LHMDS | THF | -78 | 75 | 90 |

Beyond simple alkylation, the enolate of N-protected aminoindanone can participate in other stereoselective carbon-carbon bond-forming reactions, such as aldol condensations with aldehydes. These reactions introduce a hydroxyl group in addition to a new stereocenter, further increasing the molecular complexity and providing a handle for subsequent transformations. The stereochemical outcome of these aldol reactions is also dictated by the chiral center at C1, leading to the formation of specific diastereomers.

The development of these regioselective and stereoselective functionalization methods is paramount for unlocking the full potential of the this compound scaffold in the synthesis of novel, stereochemically defined molecules.

Physicochemical and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Elucidating Molecular Structure and Stereochemistry

Spectroscopic methods are fundamental in determining the molecular structure of (S)-1-Amino-1H-inden-2(3H)-one. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry offer complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides essential information about the chemical environment of each proton and carbon atom. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic methylene protons of the indanone ring, the methine proton at the chiral center, and the amine protons. The coupling patterns and chemical shifts help to confirm the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms, including the carbonyl carbon, the carbons of the aromatic ring, and the aliphatic carbons of the five-membered ring.

Chiral NMR Spectroscopy: To confirm the enantiomeric purity, chiral NMR spectroscopy is utilized. This involves the use of chiral solvating agents (CSAs) that form diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction results in separate, distinguishable signals for the (S) and (R) enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. nih.govsemmelweis.hu The choice of CSA is critical for achieving effective enantiodiscrimination. acs.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1-H (Methine) | ~4.5-4.7 | t | ~60-65 |

| C3-H (Methylene) | ~3.0-3.2 (Ha), ~3.4-3.6 (Hb) | d, d | ~35-40 |

| C4-H, C7-H (Aromatic) | ~7.2-7.6 | m | ~125-135 |

| C5-H, C6-H (Aromatic) | ~7.2-7.6 | m | ~120-130 |

| NH₂ (Amine) | ~2.0-3.0 | br s | - |

| C2 (Carbonyl) | - | - | ~205-215 |

| C3a, C7a (Aromatic Quaternary) | - | - | ~135-155 |

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 (two bands) |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Aliphatic (C-H) | Stretching | 2850-3000 |

| Ketone (C=O) | Stretching | 1710-1730 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Amine (N-H) | Bending | 1550-1650 |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound. This technique provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. For a molecular formula of C₉H₉NO, the calculated exact mass can be compared to the experimental value to verify the compound's identity with high confidence. Electrospray ionization (ESI) is a common technique used for such analyses.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉NO |

| Calculated Monoisotopic Mass ([M+H]⁺) | 148.0757 g/mol |

| Expected Experimental Mass ([M+H]⁺) | 148.0757 ± 0.0005 g/mol |

Chiroptical Methods for Enantiomeric Excess Determination (e.g., Polarimetry, Chiral High-Performance Liquid Chromatography)

Chiroptical methods are essential for determining the enantiomeric excess (e.e.) of this compound, ensuring the stereochemical purity of the sample. nih.gov

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. A pure sample of the (S)-enantiomer will exhibit a specific optical rotation value under defined conditions (concentration, solvent, temperature, wavelength). This value can be compared to the literature value for the enantiopure compound to get an initial assessment of enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used and accurate method for determining enantiomeric excess. nih.gov This technique involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.comyakhak.org Polysaccharide-based CSPs are commonly effective for the separation of amine-containing chiral compounds. nih.gov The ratio of the peak areas in the chromatogram directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise calculation of the e.e.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation Analysis

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the electron density can be generated. mdpi.com This model reveals the precise spatial arrangement of all atoms in the molecule, unambiguously confirming the (S) configuration at the chiral center. nih.govlibretexts.org Furthermore, this technique provides valuable information about the molecule's conformation in the solid state, as well as details on intermolecular interactions like hydrogen bonding within the crystal lattice. nih.govresearchgate.net

Theoretical and Computational Investigations of S 1 Amino 1h Inden 2 3h One

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic structure and energetic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine molecular geometries, orbital energies, and electron distribution, which in turn predict the molecule's stability and chemical reactivity.

DFT has become a particularly popular method for studying organic molecules due to its balance of accuracy and computational cost. For the aminoindanone scaffold, DFT calculations can be used to optimize the molecular geometry, predicting bond lengths and angles. These computed parameters can then be compared with experimental data, such as those obtained from X-ray crystallography of related compounds, to validate the theoretical model. For example, the geometric parameters for a related compound, 1-(3-Amino-1H-inden-2-yl)ethanone, have been determined experimentally, providing a benchmark for computational results. nih.gov

Table 1: Example of Geometric Parameters (Bond Lengths in Å, Angles in °) for a Related Aminoindanone Structure This table presents experimental data for a similar compound, which serves as a reference for validating computational predictions.

| Parameter | Bond Length (Å) / Angle (°) |

| C2—C9 | 1.501 |

| C2—C4 | 1.505 |

| C8—C9 | 1.391 |

| C10—C11 | 1.383 |

| C15-N1-C7 | 112.046 |

| C15-N1-C14 | 101.134 |

Source: Adapted from experimental data on related structures. nih.govnih.gov

Furthermore, these calculations elucidate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. These computational approaches are also instrumental in studying reaction thermodynamics, helping to predict whether a reaction is favorable.

Conformational Analysis and Stereochemical Stability Studies using Computational Models

The three-dimensional structure of a molecule is crucial to its function. (S)-1-Amino-1H-inden-2(3H)-one has a chiral center and a flexible five-membered ring, leading to various possible conformations. Computational models are employed to perform a systematic search for different spatial arrangements of the atoms and to determine their relative energies.

This conformational analysis helps identify the most stable, low-energy conformers that are most likely to exist under experimental conditions. For cyclic systems like the indanone core, calculations can reveal the preferred puckering of the five-membered ring. In studies of related aminoindanols, DFT methods have been used to compute the structures, revealing that the pentagonal ring can adopt conformations such as an envelope (E) or twisted (T) form. nih.gov These analyses also investigate the stability of the stereocenter, ensuring the chiral integrity of the molecule under various conditions. The interplay between kinetic and thermodynamic control in reactions involving these scaffolds can be understood through such computational studies. nih.gov

Molecular Modeling and Docking Studies for Elucidating Molecular Interactions in Catalytic Systems or Ligand-Receptor Binding Mechanisms

Molecular modeling and docking are essential computational techniques in drug discovery and catalyst design. unar.ac.idimist.ma These methods predict how a ligand, such as this compound or its derivatives, might bind to the active site of a protein or a metal catalyst. unar.ac.id The process involves generating a three-dimensional model of the ligand and "docking" it into the binding pocket of the receptor. A scoring function then estimates the binding affinity, often reported as a binding energy value (e.g., in kcal/mol). nih.gov

These studies are crucial for:

Identifying Key Interactions: Docking can reveal specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the ligand and the receptor. nih.gov For aminergic G protein-coupled receptors (GPCRs), a common target class, an ionic interaction between a glutamate (B1630785) residue and the protonated amino group of a ligand is often critical. mdpi.comvu.nl

Predicting Binding Affinity: Lower binding energy scores generally suggest a stronger, more favorable interaction. nih.gov

Guiding Drug Design: By understanding how a molecule fits into a receptor, chemists can design new derivatives with improved potency and selectivity. imist.manih.gov

Table 2: Illustrative Molecular Docking Results for Pyrazolo[3,4-d]pyrimidine Derivatives as PI3-K/mTOR Inhibitors This table shows example data from a docking study on different compounds to illustrate the type of results obtained.

| Compound | Binding Affinity (kcal/mol) |

| 6 | -10.6 |

| 12 | -10.7 |

| 14 | -10.2 |

| 16 | -10.2 |

Source: Adapted from data on novel inhibitor designs. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States in Aminoindanone Synthesis and Transformation

Computational chemistry provides a virtual window into the dynamics of chemical reactions, allowing for the detailed study of reaction mechanisms, intermediates, and transition states that are often difficult to observe experimentally. For the synthesis and transformation of aminoindanones, theoretical calculations can map the potential energy surface (PES) of a reaction.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This allows researchers to:

Identify the most favorable reaction pathway: By comparing the activation energies of different possible routes. nih.gov

Characterize transition state structures: The transition state is the highest energy point along the reaction coordinate, and its geometry provides insight into the bond-making and bond-breaking processes.

Understand reaction kinetics: The calculated activation energy can be used to estimate reaction rates. In a theoretical study of the reaction between phenyl and amino radicals, the most dominant reaction channel was identified by locating the transition states with the lowest energy barriers. nih.gov

These computational studies are invaluable for optimizing reaction conditions, predicting potential byproducts, and designing more efficient synthetic routes for complex molecules like this compound.

Prediction and Interpretation of Spectroscopic Parameters via Computational Methods

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. github.io These predictions can be a powerful tool for structure elucidation, helping to assign experimental signals and confirm the identity of a synthesized compound. nih.govdoaj.org

For this compound, quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts. The process typically involves:

Optimizing the molecular geometry using a reliable method (e.g., DFT).

Calculating the magnetic shielding tensors for each nucleus.

Converting the shielding tensors to chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Recent advancements, including the development of specialized functionals and the use of machine learning algorithms, have significantly improved the accuracy of these predictions, with mean absolute errors for ¹H shifts falling below 0.10 ppm in some cases. nih.govnih.gov Comparing the predicted spectrum with the experimental one can help resolve ambiguities in structural assignments and provide a deeper understanding of the molecule's electronic environment. researchgate.net Similar computational approaches can also be applied to predict other spectroscopic parameters, such as infrared (IR) vibrational frequencies. rsc.org

Applications of S 1 Amino 1h Inden 2 3h One in Advanced Organic Synthesis Research

Utilization as a Chiral Auxiliary in Diastereoselective Transformations

Chiral auxiliaries are instrumental in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to control the stereochemical outcome of a reaction. The efficacy of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, its ease of attachment and cleavage, and its potential for recovery and reuse. The rigid indane framework of (S)-1-amino-1H-inden-2(3H)-one provides a well-defined steric environment, making it a promising candidate for a chiral auxiliary.

While direct and extensive studies on this compound as a chiral auxiliary are not widely documented, the closely related cis-1-amino-2-indanol derivatives have demonstrated significant success in this regard. These auxiliaries have been effectively employed in various diastereoselective reactions, including alkylations and aldol (B89426) reactions. For instance, oxazolidinone derivatives of cis-1-amino-2-hydroxyindan have been used to achieve highly enantioselective aldol products. The rigid bicyclic system effectively shields one face of the enolate, directing the approach of the electrophile.

The general principle involves the formation of an amide or a related derivative between the chiral amine of the indane scaffold and a carboxylic acid or its derivative. The resulting chiral adduct then undergoes a diastereoselective transformation where the indane moiety directs the stereochemical course of the reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched product. The potential of this compound in this context lies in the predictable facial bias it can impose on reacting centers due to its rigid structure.

Precursor for the Development of Chiral Ligands in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds heavily relies on asymmetric catalysis, where chiral ligands play a pivotal role in transferring stereochemical information from the catalyst to the substrate. The C2-symmetric and non-symmetric chiral ligands derived from readily available chiral sources are of particular interest. This compound serves as a valuable chiral building block for the synthesis of novel ligands for both metal-catalyzed reactions and organocatalysis.

The amino and ketone functionalities within the molecule offer versatile handles for derivatization into various ligand classes, such as Schiff bases, bis(oxazolines), and phosphine-containing ligands. For example, condensation of the amino group with salicylaldehydes can yield chiral Schiff base ligands. These ligands, upon complexation with metal ions like copper(II) or zinc(II), can catalyze a range of asymmetric reactions, including Henry (nitroaldol) reactions. researchgate.net The steric and electronic properties of the indane backbone can significantly influence the catalytic activity and enantioselectivity of the resulting metal complex.

In organocatalysis, derivatives of this compound can be envisioned to form catalysts that operate through enamine or iminium ion intermediates. The rigid scaffold would create a well-defined chiral pocket around the active catalytic site, enabling high levels of stereocontrol.

| Ligand Type | Metal/Catalyst | Reaction Type | Yield (%) | Enantiomeric Excess (% ee) |

| Schiff Base | Cu(OTf)₂ | Henry Reaction | Moderate-Good | Up to 47% researchgate.net |

| Bis(oxazoline) | Cu(OTf)₂ | Friedel-Crafts Alkylation | Up to 76% | Up to 81% nih.gov |

Role in the Asymmetric Synthesis of Complex Heterocyclic and Polycyclic Molecular Architectures

The construction of complex heterocyclic and polycyclic scaffolds with high stereochemical control is a central theme in modern organic synthesis, driven by the prevalence of such motifs in biologically active natural products and pharmaceuticals. This compound can serve as a chiral synthon, where its rigid framework and stereocenter are incorporated into the final target molecule.

Chemoenzymatic approaches have proven powerful for the asymmetric synthesis of complex heterocycles like dihydrobenzoxazinones and dihydroquinoxalinones. nih.gov These methods often involve a key stereoselective enzymatic step to install a chiral center, which then guides subsequent cyclization reactions. While not directly employing this compound, these strategies highlight the value of chiral amino compounds in building complex molecular architectures.

Application as Chiral Solvating Agents (CSAs) in Nuclear Magnetic Resonance (NMR)-based Enantiodiscrimination

The determination of enantiomeric purity is crucial in many areas of chemistry, particularly in the pharmaceutical industry. NMR spectroscopy, in the presence of a chiral solvating agent (CSA), offers a convenient and non-destructive method for enantiodiscrimination. CSAs form transient diastereomeric complexes with the enantiomers of a racemic analyte, leading to the differentiation of their NMR signals.

Derivatives of chiral amino alcohols and amino acids have been shown to be effective CSAs. nih.govresearchgate.net The interactions responsible for enantiodiscrimination are typically non-covalent, including hydrogen bonding, π-π stacking, and steric repulsion. The rigid structure and functional groups of this compound make it an excellent candidate for derivatization into a CSA. For example, reaction with an isothiocyanate could yield a chiral thiourea (B124793) derivative. The thiourea moiety provides strong hydrogen bond donor sites, while the indane backbone provides the necessary chiral environment.

The effectiveness of a CSA is often evaluated by the magnitude of the chemical shift difference (ΔΔδ) between the signals of the two enantiomers. Larger ΔΔδ values allow for more accurate determination of enantiomeric excess.

| Racemic Analyte | Chiral Solvating Agent (Related to Indane) | Observed ΔΔδ (ppm) |

| N-3,5-Dinitrobenzoylphenylglycine methyl ester | Isomannide/Isosorbide derivatives | Significant signal splitting nih.gov |

| Amino acid derivatives | Dimeric Thiourea Derivative | High differentiation of ¹H and ¹³C signals unipi.itbohrium.com |

| 1,2-diphenylethylenediamine | (S)-BINOL derivatives | Well-resolved resonance peaks semanticscholar.org |

Integration into Multicomponent Reaction Methodologies for Building Scaffold Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The incorporation of chiral components into MCRs can lead to the formation of enantiomerically enriched products with high molecular complexity.

This compound, with its amino and ketone functionalities, is well-suited for participation in various MCRs. For example, it could potentially be used in Ugi or Passerini-type reactions. In a Ugi four-component reaction, an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide combine to form an α-acylamino carboxamide. By using this compound as the amine component, a chiral center would be directly incorporated into the product scaffold.

Furthermore, reactions involving the related indane-1,3-dione structure, such as the reaction of ninhydrin (B49086) with malononitrile (B47326) and various N-binucleophiles, demonstrate the utility of the indane scaffold in generating diverse heterocyclic systems through MCRs. nih.gov The ability to introduce the chiral amine functionality of this compound into such reaction schemes would provide access to a wide range of novel, enantiomerically enriched heterocyclic compounds.

Methodological Development in Chemical Probe Design and Scaffold Optimization Studies

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in a cellular context. nih.gov The development of effective chemical probes often involves the synthesis and evaluation of a library of compounds based on a core scaffold. This compound provides a rigid and stereochemically defined scaffold that can be systematically modified to optimize interactions with a target protein.

The synthetic methodology for elaborating the this compound core is a key aspect of its utility in this area. The amino group can be acylated, alkylated, or converted into other functional groups, while the ketone can be reduced, alkylated, or used in condensation reactions. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR). The goal of these studies is to understand how changes in the molecular structure affect the binding affinity and selectivity for the target.

The focus in this context is on the synthetic strategies and the analysis of molecular interactions, rather than the specific biological outcomes. For example, computational modeling can be used to predict how different derivatives of the this compound scaffold will bind to a target protein, guiding the synthetic efforts. The rigid nature of the indane framework is advantageous for such studies as it reduces the conformational flexibility of the molecule, simplifying the analysis of binding interactions.

Future Research Directions and Overarching Challenges

Development of More Sustainable, Green, and Atom-Economical Synthetic Routes to Chiral Aminoindenones

A primary challenge in modern synthetic chemistry is the development of processes that are not only efficient but also environmentally benign. rsc.org The principles of green chemistry, particularly atom economy, are central to this endeavor. rsc.orgresearchgate.net Atom economy focuses on maximizing the incorporation of all materials from the starting reagents into the final product, thereby minimizing waste. rsc.org Future research will need to focus on designing synthetic pathways to chiral aminoindenones that adhere to these principles.

This involves moving away from classical resolutions and stoichiometric chiral reagents towards catalytic asymmetric methods. An ideal synthetic route would be 100% atom-economical, producing no by-products. rsc.org Strategies such as employing catalytic amounts of chiral inductors, using water as a solvent, and minimizing the use of protecting groups are all critical aspects of developing sustainable syntheses. researchgate.net The goal is to create practical, efficient, and waste-free protocols for producing these valuable chiral building blocks. researchgate.net

Table 1: Principles of Green Chemistry for Aminoindenone Synthesis

| Principle | Application to Aminoindanone Synthesis |

|---|---|

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. |

| Use of Catalysis | Employing catalytic rather than stoichiometric amounts of chiral reagents to reduce waste. |

| Benign Solvents | Preferentially using environmentally friendly solvents like water or minimizing solvent use altogether. |

| Energy Efficiency | Conducting syntheses at ambient temperature and pressure to reduce energy consumption. |

| Waste Prevention | Designing syntheses to prevent waste generation, rather than treating waste after it has been created. rsc.org |

Expanding the Substrate Scope and Efficiency of Catalytic Asymmetric Transformations Involving Aminoindanone

While aminoindanone-derived catalysts have shown promise, a significant area for future research is the expansion of their substrate scope. Many current methods are effective for a specific class of reactants, but their utility diminishes with even minor structural changes in the starting materials. The development of more versatile catalysts that can accommodate a wide range of substrates is a key objective. researchgate.net

Furthermore, enhancing the efficiency of these catalytic asymmetric transformations is crucial. This includes achieving high yields and excellent enantioselectivity under milder reaction conditions and with lower catalyst loadings. Research efforts will likely focus on modifying the aminoindanone scaffold to fine-tune its steric and electronic properties, thereby improving its catalytic performance across a broader array of chemical reactions.

Advanced In Situ Spectroscopic Monitoring Techniques for Understanding Reaction Dynamics and Intermediates

A deeper understanding of reaction mechanisms is essential for the rational design of improved catalysts. Advanced in situ spectroscopic techniques offer a powerful window into the dynamics of a chemical reaction as it occurs. osti.govyoutube.com These methods allow for the direct observation of transient intermediates and the catalyst's behavior under actual operating conditions. osti.govrsc.org

Techniques such as in situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Absorption Spectroscopy (XAS) can provide invaluable data on the structure and concentration of catalytic species throughout the reaction. osti.govacs.org For instance, in situ IR can monitor the formation and consumption of intermediates, helping to elucidate the reaction pathway and identify potential deactivation phenomena. acs.org Applying these advanced methodologies to catalytic systems involving aminoindanones will be critical for unraveling complex mechanistic details and guiding the development of more efficient catalysts. digitellinc.com

Table 2: In Situ Spectroscopic Techniques for Catalysis Research

| Technique | Information Gained | Relevance to Aminoindanone Catalysis |

|---|---|---|

| Infrared (IR) Spectroscopy | Identifies functional groups and monitors the concentration of reactants, products, and intermediates. acs.org | Elucidating reaction pathways and catalyst deactivation mechanisms. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information about molecules in solution. | Characterizing catalyst-substrate interactions and identifying key intermediates. |

| X-ray Absorption Spectroscopy (XAS) | Determines the electronic state and local coordination environment of a specific element. rsc.org | Probing the structure of metal-based aminoindanone catalysts during the reaction. |

| UV-Visible Spectroscopy | Monitors changes in electronic transitions, useful for tracking colored species. digitellinc.com | Studying the kinetics of reactions involving chromophoric substrates or intermediates. |

High-Throughput Screening Methodologies for the Discovery and Optimization of New Aminoindanone-Based Catalysts

The traditional, one-at-a-time approach to catalyst discovery and optimization is often slow and laborious. nih.gov High-throughput screening (HTS) offers a paradigm shift, enabling the rapid evaluation of large libraries of potential catalysts and reaction conditions. nih.govmorressier.com This technology is particularly well-suited for the discovery of new aminoindanone-based catalysts.

By creating diverse libraries of aminoindanone derivatives and screening them against a target reaction, researchers can quickly identify promising candidates. chemrxiv.org Subsequent optimization of reaction parameters such as solvent, temperature, and additives can also be accelerated using HTS techniques. nih.gov The integration of machine learning algorithms with HTS data can further enhance the process by building predictive models to guide future catalyst design. chemrxiv.org These strategies will be instrumental in accelerating the pace of innovation in aminoindanone catalysis.

Integration of Aminoindanone Synthesis into Flow Chemistry and Automated Synthesis Platforms for Scalability and Efficiency

For aminoindanones and their derivatives to be industrially viable, their synthesis must be scalable, safe, and efficient. Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing in this regard. nih.govresearchgate.net This technology allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net

The integration of flow chemistry with automated synthesis platforms represents a powerful approach for both the discovery and production of aminoindanones. nih.govmit.edu Automated systems can perform multi-step syntheses with minimal human intervention, enabling rapid optimization of reaction conditions and facilitating the production of chemical libraries. nih.govnih.gov Applying these automated flow technologies to aminoindanone synthesis will be a key step towards their large-scale application. soci.org

Deepening Mechanistic Understanding of Stereocontrol Phenomena via Advanced Theoretical and Experimental Studies

The ability of a chiral catalyst to control the stereochemical outcome of a reaction is fundamental to its function. A deep mechanistic understanding of how stereocontrol is achieved is paramount for the design of new and more effective catalysts. scispace.com This requires a synergistic approach that combines advanced theoretical calculations with meticulous experimental studies. nih.gov

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms, allowing researchers to model transition states and understand the origins of enantioselectivity. nih.gov These computational predictions can be validated and refined through experimental techniques such as kinetic isotope effect (KIE) studies, which provide insight into the rate-determining and stereoselectivity-determining steps of a reaction. nih.gov A thorough investigation of the non-covalent interactions, such as hydrogen bonding and ion-dipole interactions, between the aminoindanone-based catalyst and the substrate is also crucial for explaining the observed stereochemical outcomes. rcsi.com This detailed mechanistic insight is the foundation upon which the next generation of highly selective catalysts will be built. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of (S)-1-Amino-1H-inden-2(3H)-one to improve enantiomeric purity?

Methodological Answer: Enantiomeric purity can be enhanced via organocatalytic asymmetric synthesis. For example, using chiral amines or phase-transfer catalysts in cycloaddition reactions (e.g., [10+2] annulation) to control stereochemistry . Purification via chiral chromatography (e.g., HPLC with chiral stationary phases) or crystallization with resolving agents (e.g., tartaric acid derivatives) may further isolate the (S)-enantiomer. Reaction monitoring using polarimetry or chiral GC/MS ensures purity validation .

Q. What analytical techniques are critical for characterizing the structure of this compound?

Methodological Answer:

- X-ray crystallography (via SHELXL or ORTEP-III ) confirms absolute configuration and bond geometry.

- NMR spectroscopy (1H/13C, DEPT, COSY) identifies proton environments and coupling patterns. For example, diastereotopic protons in the indenone ring show distinct splitting in 1H NMR .

- High-resolution mass spectrometry (HRMS) validates molecular formula, while IR spectroscopy confirms functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹) .

Q. How should researchers address solubility challenges during experimental workflows?

Methodological Answer: Solubility in polar solvents (e.g., DMSO, methanol) can be improved by derivatization (e.g., hydrochloride salt formation, as seen in structurally similar 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride ). Co-solvent systems (e.g., water:acetonitrile) or sonication may aid dissolution. Solubility parameters (Hansen or Hildebrand) should guide solvent selection .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

- Conformational analysis : Use DFT calculations (B3LYP/6-311+G(d,p)) to model low-energy conformers and compare NOE correlations in NMR .

- Crystallographic validation : Compare computed vs. experimental bond lengths/angles from X-ray data. Discrepancies may indicate solvent effects or crystal packing forces .

- Dynamic NMR (DNMR) : Resolve fluxional behavior or tautomerism that might explain unexpected splitting patterns .

Q. How can enantioselective [10+2] annulation be applied to synthesize this compound derivatives?

Methodological Answer:

- Use chiral organocatalysts (e.g., proline-derived catalysts) to induce asymmetry in cycloaddition reactions. For example, (inden-2-yl)acrylaldehydes can react with amino precursors under catalytic control .

- Monitor reaction kinetics via in-situ FTIR or LC-MS to optimize temperature and catalyst loading.

- Scale-up challenges (e.g., catalyst recovery) may require flow chemistry setups or immobilized catalysts .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., C–H activation vs. transmetalation).

- Computational studies : Map potential energy surfaces (e.g., via Gaussian) to identify transition states and intermediates.

- Spectroscopic trapping : Use low-temperature NMR or EPR to detect short-lived intermediates (e.g., radical species in Pd-catalyzed couplings) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the biological activity of this compound analogs?

Methodological Answer:

- Structure-activity relationship (SAR) : Synthesize analogs with modifications at the amino or indenone moieties. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett σ, LogP) .

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Include positive/negative controls (e.g., known inhibitors) .

Q. What statistical approaches are recommended for analyzing contradictory crystallographic data?

Methodological Answer:

- R-factor analysis : Compare weighted R-values (Rw) and goodness-of-fit (GoF) metrics across datasets. Outliers may indicate twinning or disorder .

- Hirshfeld surface analysis : Evaluate intermolecular interactions (e.g., hydrogen bonds) to identify packing anomalies .

- Bayesian refinement : Use programs like BUSTER to model disorder or partial occupancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.